molecular formula C12H14INO2 B7923774 (S)-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester

(S)-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7923774
M. Wt: 331.15 g/mol
InChI Key: PHSGVWBPCLSEFX-NSHDSACASA-N
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Description

(S)-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring an iodine atom at the 3-position of the pyrrolidine ring and a benzyl ester group at the 1-position. This compound is significant in organic synthesis, particularly as a building block for pharmaceuticals or catalysts due to the reactive iodine substituent, which enables participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). The benzyl ester group serves as a protective moiety for carboxylic acids, enhancing stability during synthetic processes.

Properties

IUPAC Name

benzyl (3S)-3-iodopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSGVWBPCLSEFX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1I)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1I)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of (S)-3-Iodo-pyrrolidine-1-carboxylic acid with benzyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, and in an anhydrous solvent such as dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this ester may involve continuous flow processes to ensure high efficiency and yield. The use of solid-supported catalysts can also be employed to facilitate the reaction and simplify the purification process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of (S)-3-Iodo-pyrrolidine-1-carboxylic acid and benzyl alcohol.

    Reduction: Formation of (S)-3-Iodo-pyrrolidine-1-methanol.

Scientific Research Applications

(S)-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare structural analogs, functional group variations, and positional isomers of the target compound, highlighting differences in reactivity, applications, and physicochemical properties.

Structural Analogues: Halogenated Derivatives

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituent Type/Position Key Properties/Applications
(S)-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester Not provided C₁₂H₁₄INO₂ ~330.9 (estimated) Iodine at 3-position Cross-coupling reactions; chiral synthesis
3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester Not provided C₁₂H₁₄BrNO₂ ~280.16 Bromine at 3-position Nucleophilic substitution; intermediate in drug synthesis
  • Key Differences :
    • Reactivity : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br) enhance its leaving group ability, making the iodo derivative more reactive in cross-couplings .
    • Stability : Bromo analogs are generally more stable under light and storage conditions compared to iodo compounds, which may require dark storage.

Functional Group Variations: Amino-Substituted Derivatives

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituent Type/Position Key Properties/Applications
(S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester 1401668-61-8 C₁₅H₂₁N₃O₃ 291.35 Amino-propionylamino at 3-position Peptide synthesis; chiral ligands
(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester 676341-80-3 C₁₄H₁₉N₃O₃ 277.32 Amino-acetylamino at 3-position Bioconjugation; prodrug design
  • Key Differences: Solubility: Amino groups enhance water solubility via hydrogen bonding, unlike hydrophobic halogenated analogs. Applications: Amino derivatives are prioritized in peptide coupling and drug delivery systems due to their nucleophilic –NH₂ groups .

Positional Isomers: 2-Iodomethyl vs. 3-Iodo Substitution

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituent Type/Position Key Properties/Applications
(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester 172885-53-9 C₁₃H₁₆INO₂ 345.18 Iodomethyl at 2-position Steric hindrance studies; asymmetric synthesis
  • Reactivity: Positional differences alter electronic effects; the 3-iodo derivative offers better regioselectivity in substitution reactions compared to 2-substituted analogs .

Biological Activity

(S)-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and comparative studies with related compounds.

  • Molecular Formula : C₁₂H₁₄INO₂
  • Molecular Weight : 331.15 g/mol
  • Structure : The compound consists of a pyrrolidine ring with an iodine atom at the third position and a benzyl ester group, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The presence of the iodine atom enhances the compound's electrophilic character, facilitating nucleophilic attacks that can lead to significant biochemical interactions:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. For instance, compounds with iodo and nitro groups have shown zones of inhibition ranging from 9 to 20 mm against various bacterial strains, including E. coli and Staphylococcus aureus .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. In studies involving Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites, it demonstrated promising activity with IC50 values comparable to established chemotherapeutics .
  • Anthelmintic Activity : The compound's derivatives have also been tested for their ability to inhibit helminth growth, showing effectiveness against species such as Eudrilus and Pontoscotex corethruses .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
1-Benzyl-3-iodo-pyrrolidineC₁₁H₁₄INLacks carboxylic acid; used in organic synthesis
3-Iodo-pyrrolidine-1-carboxylic acid methyl esterC₁₂H₁₅INO₂Methyl ester variant; different biological profile
Benzyl 2-(pyrrolidin-1-yl)acetateC₁₁H₁₅NO₂Contains a different functional group; used in medicinal chemistry

The unique combination of the iodine atom and the benzyl ester group in this compound enhances its reactivity and potential therapeutic applications compared to its analogs.

Case Studies and Research Findings

Recent literature highlights several case studies focusing on the biological activity of pyrrolidine derivatives:

  • Antimicrobial Studies : A study published in MDPI reported that hydrolyzed peptide conjugates containing iodo groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity Assessment : In another research effort, derivatives of pyrrolidine were synthesized and tested against various cancer cell lines, revealing that compounds with halogen substitutions showed enhanced cytotoxicity compared to their non-halogenated counterparts .

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